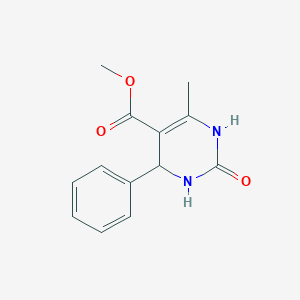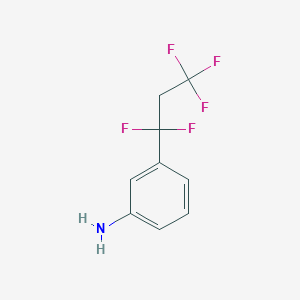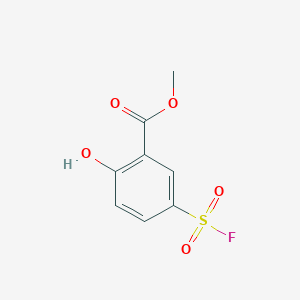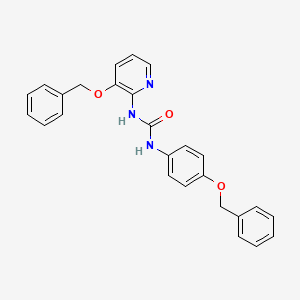
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
This compound has been synthesized via the modified Biginelli reaction from benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions in high yield .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The synthesis of this compound involves the Biginelli reaction of aldehyde, ethyl acetoacetate, and urea under acidic conditions. Many improvements and modifications have been developed, including microwave promotion, ultrasound irradiation, ionic liquids, and the use of Lewis acid catalysts .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius. It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29. Its melting point ranges from 206.0 to 210.0 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis via Modified Biginelli Reaction : Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using a modified Biginelli reaction, involving benzaldehyde, p-tolylurea, and methyl acetoacetate. This method utilizes microwave irradiation and TsOH catalysis under solvent-free conditions, resulting in high yields (Chen, Liu, & Wang, 2012).
Oxidation Studies with Selenium Dioxide : Research has explored the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide, focusing on the transformation of the 6-methyl group to various functional groups, influenced by ring substitution and the substituent at the 5 position (Khanina & Dubur, 1982).
Ring Expansion and Nucleophilic Substitution : Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates, leading to either ring expansion or nucleophilic substitution, influenced by reagent ratio, reaction time, and temperature. This demonstrates the versatile reactivity of this compound under varying conditions (Shutalev, Trafimova, Fesenko, 2010).
Thermodynamic and Structural Analysis
Thermodynamic Properties : The combustion energies of esters, including ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been experimentally obtained. This includes measurements of enthalpies of combustion, formation, fusion, vaporization, and sublimation, providing insight into their thermodynamic behavior (Klachko et al., 2020).
Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations have been used for structural and electronic characterizations of tetrahydropyrimidine derivatives. This includes analysis of molecular geometry, conformational characteristics, and packing in the crystal lattice, providing insights into the physical and chemical properties of these compounds (Memarian et al., 2013).
Biomedical Applications
Antimicrobial and Anticancer Evaluation : Some derivatives have been synthesized and evaluated for antimicrobial and anticancer potential. This includes comparisons to standard drugs, demonstrating significant biological activity and highlighting the potential for medical applications (Sharma et al., 2012).
Antitubercular Activity : Novel dihydropyrimidines, including derivatives of this compound, have been synthesized and evaluated as potential antitubercular agents. Their efficacy against Mycobacterium tuberculosis highlights their potential as a new class of antitubercular drugs (Trivedi et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQDAVSMSTUQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2626064.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)


![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)


![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)
![8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2626084.png)